2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride
Description
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride is a heterocyclic compound featuring a seven-membered oxazepane ring with a sulfonyl chloride (-SO₂Cl) substituent at the 4-position and an isopropyl group (-CH(CH₃)₂) at the 2-position. The sulfonyl chloride group confers high electrophilicity, making the compound reactive toward nucleophiles, such as amines or alcohols, which is advantageous in synthesizing sulfonamides or sulfonate esters.
Properties
Molecular Formula |
C8H16ClNO3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
2-propan-2-yl-1,4-oxazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)8-6-10(14(9,11)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KDFKJPJWPOSJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids, depending on the reagents and conditions used.
Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as triethylamine or pyridine for substitution reactions, and oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes. This reactivity makes it a useful tool for modifying biomolecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfur-Containing Heterocycles
4,4'-Sulfonyldiphenol
This compound (Fig. 1B in ) contains a sulfonyl group bridging two phenol rings. Unlike 2-(propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride, it lacks a heterocyclic ring and the reactive chloride, resulting in lower electrophilicity. The sulfonyl group in 4,4'-sulfonyldiphenol primarily acts as a rigid spacer, whereas in the target compound, it serves as a reactive site for further derivatization .
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2, )
This compound features a diazaphosphinane core with sulfur and phosphorus substituents. While both compounds contain sulfur, the target compound’s sulfonyl chloride is more electrophilic than the thioxo (-S) and sulfanyl (-SH) groups in Compound 2. The presence of phosphorus in Compound 2 introduces additional coordination and redox properties absent in the target compound .
Chlorinated Sulfur Compounds
O-Propyl Methylphosphonothionochloridate ()
This organophosphorus compound contains a chlorinated sulfur group but differs in core structure. Its phosphonothiochloridate (-PSCl) group is less reactive toward nucleophilic substitution compared to the sulfonyl chloride (-SO₂Cl) group due to the weaker leaving-group ability of chloride in phosphorus-based systems. This contrast highlights the superior utility of sulfonyl chlorides in synthetic organic chemistry .
Electronic and Reactivity Analysis
Electron Localization Function (ELF) Studies
While direct ELF data for this compound are unavailable, studies on analogous sulfonyl chlorides (e.g., toluene sulfonyl chloride) using tools like Multiwfn () reveal high electron density around the sulfur atom, enhancing its electrophilicity. Comparative ELF analysis with 4,4'-sulfonyldiphenol would likely show reduced electron localization at sulfur due to resonance stabilization from adjacent aromatic rings .
Reactivity Trends
- Nucleophilic Substitution : The sulfonyl chloride group undergoes rapid substitution with amines (forming sulfonamides) or alcohols (forming sulfonates). In contrast, sulfur-containing analogs like Compound 2 () exhibit slower reactivity due to thiol/disulfide equilibria.
- Thermal Stability: Sulfonyl chlorides are generally less stable than sulfones (e.g., 4,4'-sulfonyldiphenol) due to the labile chloride leaving group.
Data Table: Key Properties of Comparable Compounds
Research Implications and Gaps
While structural analogs like 4,4'-sulfonyldiphenol and phosphonothiochloridates are well-studied, detailed experimental or computational data on this compound remain sparse. Future studies could employ:
- Crystallographic Analysis : Using SHELX () to resolve its 3D structure and confirm substituent orientations.
- Spectroscopic Studies : Comparing IR/NMR signatures with similar sulfonyl chlorides to quantify electronic effects.
- Computational Modeling : Multiwfn () could map electron density and predict reactive sites for functionalization .
Biological Activity
2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. Its molecular formula is C₉H₁₃ClN₁O₂S, with a molecular weight of 241.74 g/mol. The presence of a sulfonyl chloride functional group significantly enhances its reactivity, particularly in nucleophilic substitution reactions. This compound has garnered attention for its potential biological activities, particularly in the treatment of mood disorders such as depression and anxiety.
Structural Features and Reactivity
The structural uniqueness of this compound allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The sulfonyl chloride group is known for its ability to undergo nucleophilic attack, which can lead to the formation of various derivatives that may exhibit distinct biological activities.
Monoamine Reuptake Inhibition
Research indicates that compounds with similar structures to this compound possess significant monoamine reuptake inhibitory activity. This mechanism is crucial for the development of therapeutic agents targeting neurotransmitter systems involved in mood regulation. Specifically, this compound may affect serotonin and norepinephrine transporters, which are key players in mood disorders .
Potential Applications:
- Treatment of depression and anxiety .
- Possible applications in attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric conditions.
| Condition | Mechanism | Potential Therapeutic Agents |
|---|---|---|
| Depression | Monoamine reuptake inhibition | SSRIs, SNRIs |
| Anxiety | Modulation of neurotransmitter systems | Duloxetine, Venlafaxine |
| ADHD | Enhancing neurotransmission | Various monoamine inhibitors |
Research Findings
Several studies have explored the biological activity of oxazepane derivatives. For instance, compounds structurally related to 2-(Propan-2-yl)-1,4-oxazepane have shown efficacy in preclinical models for treating mood disorders due to their ability to inhibit the reuptake of serotonin and norepinephrine .
Case Studies
- Study on Monoamine Reuptake Inhibitors :
- Clinical Implications :
Q & A
Q. What are the established synthetic routes for 2-(Propan-2-yl)-1,4-oxazepane-4-sulfonyl chloride, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is synthesized via sulfonation of the oxazepane precursor using chlorosulfonic acid or sulfur trioxide, followed by quenching with HCl. Key conditions include:
- Temperature control : Reactions are typically conducted at −10°C to 0°C to prevent decomposition of the sulfonyl chloride group.
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ether/hexane mixtures) is used to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to avoid hydrolysis .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for CH) and sulfonyl chloride (no protons, but adjacent carbons appear at δ 55–60 ppm).
- IR Spectroscopy : Detect S=O stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 210–230 nm) ensures >95% purity.
- Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages to rule out impurities .
Advanced Research Questions
Q. How can computational chemistry tools like Multiwfn elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- Wavefunction Analysis : Use Multiwfn to calculate:
- Electrostatic Potential (ESP) : Identify electrophilic regions (sulfonyl chloride group) for nucleophilic attack.
- Localized Orbital Locator (LOL) : Map electron localization to predict bond cleavage sites (e.g., S–Cl bond reactivity).
- Fukui Functions : Determine nucleophilic/electrophilic sites for reaction mechanism modeling.
- Solvent Effects : Perform density functional theory (DFT) calculations with implicit solvent models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents .
Q. What crystallographic strategies are effective for resolving structural ambiguities in sulfonyl chloride derivatives like this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Refinement : Employ SHELXL for small-molecule refinement:
Q. How should researchers address contradictions in reported reaction yields when using this compound in sulfonamide coupling reactions?
Methodological Answer:
- Variable Screening : Design a Design of Experiments (DoE) approach to test:
- Base selection : Triethylamine vs. DMAP (N,N-dimethylaminopyridine).
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity).
- Temperature : Test 0°C vs. room temperature.
- Mechanistic Probes : Use in situ FT-IR to monitor S–Cl bond consumption and intermediate formation.
- Reproducibility : Cross-validate results across multiple batches of the compound to rule out batch-specific impurities .
Q. What experimental strategies can enhance the regioselectivity of sulfonamide formation using this sulfonyl chloride?
Methodological Answer:
- Protecting Group Strategy : Temporarily protect the oxazepane ring’s amine group with Boc (tert-butoxycarbonyl) to direct sulfonylation to desired nucleophiles.
- Catalysis : Use Lewis acids like ZnCl₂ (5 mol%) to activate the sulfonyl chloride toward primary amines over secondary amines.
- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–80°C, 30 min) to accelerate reactions and reduce side-product formation .
Biological and Mechanistic Research
Q. How can researchers design in vitro assays to evaluate the bioactivity of derivatives of this compound?
Methodological Answer:
- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., serine proteases, cysteine-dependent kinases).
- Assay Design :
- Kinetic Studies : Monitor enzyme inhibition via fluorogenic substrates (e.g., AMC-tagged peptides for proteases).
- Covalent Binding Analysis : Use LC-MS to detect sulfonamide adducts on target proteins.
- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
